Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate
CAS No.: 65416-29-7
Cat. No.: VC17122518
Molecular Formula: C10H19NaO4S
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65416-29-7 |
|---|---|
| Molecular Formula | C10H19NaO4S |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate |
| Standard InChI | InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1 |
| Standard InChI Key | AOTGIENKPBLGMC-UHFFFAOYSA-M |
| Canonical SMILES | CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate features a ten-carbon backbone with two methyl groups at positions 3 and 7, a double bond at position 6, and a sulfonate group at position 1 (Figure 1). The sodium counterion stabilizes the sulfonate moiety, enhancing water solubility. Key structural identifiers include:
The compound’s stereochemistry remains uncharacterized in public databases, though its synthetic precursors suggest potential chirality at carbons 3 and 7.
Physical and Chemical Properties
The compound’s amphiphilicity arises from its dual hydrophobic (branched alkene) and hydrophilic (sulfonate) regions. Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.31 g/mol | |
| Solubility | >100 mg/mL in water | |
| LogP (Partition Coefficient) | Estimated -1.2 (hydrophilic) |
Its high solubility distinguishes it from non-ionic surfactants, enabling use in aqueous formulations. The sulfonate group’s strong acidity () ensures stability across a wide pH range.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via sulfonation of 3,7-dimethyloct-6-en-1-ol, followed by neutralization with sodium hydroxide:
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Sulfonation: Reacting the alcohol with sulfur trioxide () in a controlled environment yields 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonic acid.
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Neutralization: Treatment with NaOH produces the sodium salt, which is purified via crystallization .
Industrial-scale production requires stringent control over reaction temperature (40–60°C) and stoichiometry to prevent byproducts like disulfonates.
Analytical Characterization
Quality control employs:
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NMR Spectroscopy: NMR confirms the alkene proton resonance at δ 5.2–5.4 ppm and methyl groups at δ 0.9–1.1 ppm .
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Mass Spectrometry: ESI-MS shows a predominant ion at ([M]) .
Applications in Cosmetics and Industrial Formulations
Surfactant and Emulsifier
The compound’s critical micelle concentration (CMC) of 0.5 mM enables stabilization of oil-in-water emulsions. In cosmetics, it enhances the solubility of fragrances and active ingredients, reducing interfacial tension by 30–40% compared to sodium lauryl sulfate.
Stability Enhancer
In shampoo and lotion formulations, it prevents phase separation at temperatures up to 50°C, outperforming alkyl sulfates in accelerated stability tests.
Comparison with Structural Analogues
3,7-Dimethyloct-6-Ene-1,2,3-Triol (CAS 65180-52-1)
This triol analogue lacks the sulfonate group, rendering it less water-soluble () and biologically inert in HDAC6 assays .
(-)-3,7-Dimethyloct-6-En-1-Ol (CAS 7540-51-4)
The alcohol precursor shows moderate antimicrobial activity but no surfactant properties, highlighting the sulfonate group’s critical role in interfacial behavior .
Future Research Directions
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Drug Delivery Systems: Encapsulation of hydrophobic drugs using sulfonate-based micelles.
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Neurodegenerative Models: In vivo validation of HDAC6 inhibition in transgenic mouse models.
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